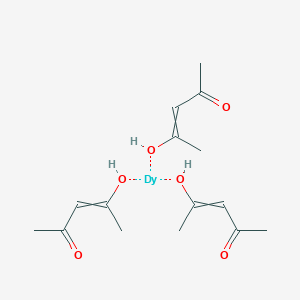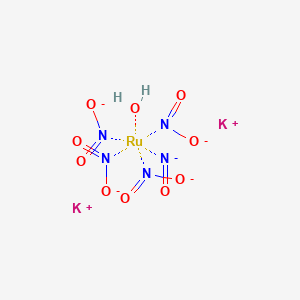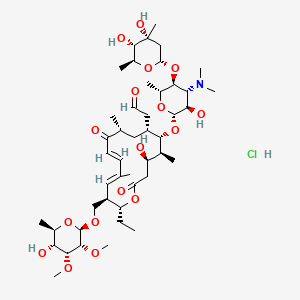
4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including chloro, cyano, and thiazolyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the azetidine moiety: The azetidine ring is introduced via nucleophilic substitution or cyclization reactions involving ethylamine derivatives.
Attachment of the phenoxy group: The phenoxy group is introduced through etherification reactions, often using phenol derivatives and appropriate leaving groups.
Incorporation of the cyano group: The cyano group is typically introduced via nucleophilic substitution reactions using cyanide sources.
Formation of the thiazole ring: The thiazole ring is synthesized through cyclization reactions involving thioamide or thiourea derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Oxidized derivatives of the pyrazole and thiazole rings.
Reduction products: Amino derivatives from the reduction of the cyano group.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the pyrazole and thiazole rings, along with the cyano group, suggests it could exhibit pharmacological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group may act as an electrophile, while the pyrazole and thiazole rings could participate in hydrogen bonding and π-π interactions with biological targets.
相似化合物的比较
Similar Compounds
4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf: Unique due to its specific combination of functional groups.
4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfide.
4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonate: Contains a sulfonate group, which may alter its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1235406-00-4 |
|---|---|
分子式 |
C24H21ClN6O3S2 |
分子量 |
541.0 g/mol |
IUPAC 名称 |
4-[4-chloro-2-[2-(1-ethylazetidin-3-yl)pyrazol-3-yl]phenoxy]-3-cyano-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H21ClN6O3S2/c1-2-30-12-18(13-30)31-21(7-8-28-31)20-10-17(25)3-5-23(20)34-22-6-4-19(9-16(22)11-26)36(32,33)29-24-14-35-15-27-24/h3-10,14-15,18,29H,2,12-13H2,1H3 |
InChI 键 |
OGBDDOBYHJYBFF-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=C(C=C(C=C4)S(=O)(=O)NC5=CSC=N5)C#N |
同义词 |
4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonaMide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

